furan-2-yl(2H-tetrazol-5-yl)methanamine
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Overview
Description
Furan-2-yl(2H-tetrazol-5-yl)methanamine is a heterocyclic compound that combines a furan ring and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(2H-tetrazol-5-yl)methanamine typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the furan and tetrazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc chloride, and isopropyl alcohol for the initial synthesis. For further modifications, reagents such as oxidizing agents, reducing agents, and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield furan-2-yl(2H-tetrazol-5-yl)methanone, while substitution reactions can introduce various functional groups to the furan ring .
Scientific Research Applications
Furan-2-yl(2H-tetrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s antimicrobial properties make it useful in developing preservatives and disinfectants.
Mechanism of Action
The mechanism of action of furan-2-yl(2H-tetrazol-5-yl)methanamine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth . The compound targets specific enzymes and pathways essential for microbial survival, making it effective against resistant strains.
Comparison with Similar Compounds
Similar Compounds
Phenyl(2H-tetrazol-5-yl)methanamine: Similar in structure but with a phenyl group instead of a furan ring.
(5-Phenylfuran-2-yl)methanamine: Contains a phenyl group attached to the furan ring.
Uniqueness
Furan-2-yl(2H-tetrazol-5-yl)methanamine is unique due to the combination of the furan and tetrazole rings, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
furan-2-yl(2H-tetrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-5(4-2-1-3-12-4)6-8-10-11-9-6/h1-3,5H,7H2,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFAJFZEQRYBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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